molecular formula C20H14F4O4 B14346670 Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- CAS No. 90489-80-8

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)-

Cat. No.: B14346670
CAS No.: 90489-80-8
M. Wt: 394.3 g/mol
InChI Key: FDOAHDXKVNIPHU-UHFFFAOYSA-N
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Description

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- is a fluorinated aromatic compound It is characterized by the presence of four fluorine atoms and two methoxyphenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- typically involves the reaction of 1,2,4,5-tetrafluorobenzene with 4-methoxyphenol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the fluorine atoms with the methoxyphenoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The methoxyphenoxy groups can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the methoxyphenoxy groups.

Scientific Research Applications

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- involves its interaction with specific molecular targets. The fluorine atoms and methoxyphenoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
  • 1,2,4,5-Tetrafluoro-3,6-bis(3-methylphenoxy)benzene
  • 1,2,4,5-Tetrafluoro-3,6-bis(4-methoxy-3-nitrophenoxy)benzene

Uniqueness

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- is unique due to the presence of both fluorine atoms and methoxyphenoxy groups, which impart distinct chemical properties. These features make it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.

Properties

CAS No.

90489-80-8

Molecular Formula

C20H14F4O4

Molecular Weight

394.3 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)benzene

InChI

InChI=1S/C20H14F4O4/c1-25-11-3-7-13(8-4-11)27-19-15(21)17(23)20(18(24)16(19)22)28-14-9-5-12(26-2)6-10-14/h3-10H,1-2H3

InChI Key

FDOAHDXKVNIPHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)OC)F)F

Origin of Product

United States

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